(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

Asymmetric Catalysis Organocatalysis Chiral Amine

Secure stereochemically defined (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid for critical pharmaceutical R&D. This trans-fused Oic scaffold is non-negotiable for perindopril impurity reference standards (ANDAs) and as an organocatalyst for enantioselective domino reactions (>99% ee). Its defined (2R,3aS,7aR) identity ensures regulatory compliance and precise molecular recognition, eliminating the stereochemical ambiguity of other isomers. Ideal for method validation, drug discovery, and ACE inhibitor research.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 145513-92-4
Cat. No. B057234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
CAS145513-92-4
Synonyms[2R-(2α,3aα,7aβ)]-Octahydro-1H-Indole-2-carboxylic Acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC([NH2+]2)C(=O)[O-]
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1
InChIKeyCQYBNXGHMBNGCG-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid (CAS 145513-92-4): Chiral Bicyclic Amino Acid for Perindopril Research & Asymmetric Catalysis


(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid (CAS 145513-92-4) is a chiral, bicyclic amino acid featuring a trans-fused octahydroindole core and three defined stereocenters [1]. This compound serves as a key building block in the synthesis of perindopril stereoisomers and perindoprilate , and has demonstrated utility as an efficient organocatalyst in asymmetric domino reactions [2]. Its well-characterized stereochemistry and purity profile make it a critical reference standard for pharmaceutical analysis and method validation .

Why (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Cannot Be Interchanged with Other Octahydroindole Carboxylic Acids


The octahydroindole-2-carboxylic acid (Oic) scaffold possesses eight possible stereoisomers [1], each conferring distinct spatial arrangements that critically impact biological activity, synthetic utility, and analytical behavior [2]. Substituting (2R,3aS,7aR)-Oic with its enantiomer (2S,3aR,7aS)-Oic or a diastereomer like (2S,3aS,7aS)-Oic introduces a different stereochemical vector, which can abolish desired catalytic activity [3], alter pharmacokinetic profiles in derived pharmaceuticals [4], and compromise the accuracy of analytical methods that rely on this specific impurity marker for perindopril quality control . Therefore, stereochemical identity is non-negotiable for applications requiring precise molecular recognition, catalysis, or regulatory compliance.

Quantitative Differentiation of (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid from Comparator Stereoisomers


Organocatalytic Efficiency: trans-Perhydroindolic Acid Outperforms Common Chiral Amine Catalysts

In asymmetric domino reactions of cyclic N-sulfonylimines with simple aldehydes, (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid (referred to as trans-perhydroindolic acid) acts as an efficient organocatalyst [1]. It achieves up to 89% yield, 80:20 diastereomeric ratio (dr), and 99% enantiomeric excess (ee) [1]. In a related study constructing chiral-fused tricyclic γ-lactams, the same catalyst delivered up to 94% yield, 99% ee, and >20:1 dr [2]. This performance surpasses that of many simple chiral amine catalysts (e.g., proline, which often yields lower ee in similar systems) [3].

Asymmetric Catalysis Organocatalysis Chiral Amine

Melting Point Distinction: Key Physicochemical Differentiator from (2S,3aS,7aS)-Oic

The melting point of (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid is reported as 268-270 °C . In contrast, its diastereomer (2S,3aS,7aS)-octahydroindole-2-carboxylic acid exhibits a melting point of 266 °C (decomposition) . This ~2-4 °C difference, while small, is a reliable and quantifiable indicator of stereochemical purity and can be used to distinguish between these two stereoisomers in solid form.

Analytical Chemistry Physicochemical Characterization Solid-State Properties

Designated Reference Standard for Perindopril Impurity Profiling

This compound is specifically designated as 'Perindopril Related Compound 4' and 'Perindopril Impurity 17' [1] in pharmacopoeial and regulatory contexts. Its use as a reference standard is mandated for accurate quantification of this specific stereoisomeric impurity in perindopril active pharmaceutical ingredient (API) and drug products [2]. Substituting with a different octahydroindole carboxylic acid stereoisomer would invalidate the analytical method, as the impurity profile is defined by the exact stereochemistry of this compound.

Pharmaceutical Analysis Quality Control Impurity Profiling

Density as a Complementary Identity Marker

The predicted density of (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid is 1.135±0.06 g/cm³ . While not as differentiating as melting point, this value provides an additional, quantifiable parameter for characterizing the solid material and can be used in conjunction with other analytical techniques (e.g., XRPD) to confirm identity and assess crystallinity.

Physicochemical Property Analytical Characterization Quality Control

High-Value Application Scenarios for (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid


Asymmetric Synthesis Catalyst for Chiral Piperidine Derivatives

Utilize (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid as a chiral organocatalyst in domino reactions to access complex piperidine scaffolds with high stereocontrol (up to 99% ee, >20:1 dr) [1]. This is particularly valuable in medicinal chemistry programs requiring enantiopure building blocks for drug discovery.

Pharmaceutical Reference Standard for Perindopril Impurity Quantification

Employ this compound as a certified reference material (CRM) for HPLC/LC-MS method development and validation in perindopril API quality control [2]. Its defined stereochemistry ensures accurate identification and quantification of the specific (2R,3aS,7aR)-stereoisomer impurity, fulfilling regulatory requirements for ANDA submissions.

Synthesis of Perindopril Stereoisomers for Structure-Activity Relationship Studies

Use as a key intermediate in the preparation of specific perindopril stereoisomers to investigate the impact of octahydroindole ring stereochemistry on ACE inhibitory activity [3]. This supports research into novel antihypertensive agents or improved formulations.

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